molecular formula C18H21N3O4S B5666397 1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide

1-(methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide

Cat. No. B5666397
M. Wt: 375.4 g/mol
InChI Key: KPIJSUGDOZRMPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine carboxamide derivatives involves several steps, including characterizations by FTIR, 1H-NMR, mass spectral, and elemental analysis. These methods are crucial for confirming the structure of synthesized compounds and their potential as anticancer agents through anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017). Additionally, the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives through a multi-step process involving reactions with alkyl/aryl sulfonyl chlorides highlights the intricate steps required to create specific derivatives with potential enzyme inhibition activities (Khalid et al., 2014).

Molecular Structure Analysis

The molecular and crystal structures of certain piperidine derivatives, as determined by X-ray diffraction analysis, demonstrate the conformational flexibility and potential for forming extensive hydrogen bond networks. These structural features are crucial for understanding how such compounds interact at the molecular level and form stable crystalline structures (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, including conjugate additions and intramolecular alkylations, to produce cyclic enamine sulfones. These reactions are instrumental in synthesizing a range of compounds with potential biological activities, showcasing the versatility of piperidine-based structures in chemical synthesis (Back & Nakajima, 2000).

Physical Properties Analysis

The synthesis and characterization of piperidine derivatives often involve elucidating their physical properties, such as solubility, melting points, and crystallinity. These properties are vital for understanding the compound's behavior in different environments and for potential applications in material science or pharmaceuticals. However, specific details on the physical properties of 1-(Methylsulfonyl)-N-[4-(pyridin-3-yloxy)phenyl]piperidine-4-carboxamide are scarce in the literature reviewed.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, stability, and interaction with biological targets, are key areas of research. For example, the ability of certain derivatives to inhibit enzymes or interact with DNA underlines the importance of understanding these properties for potential therapeutic applications. The synthesis and evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives for their enzyme inhibition activities illustrate this point (Khalid et al., 2014).

properties

IUPAC Name

1-methylsulfonyl-N-(4-pyridin-3-yloxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-26(23,24)21-11-8-14(9-12-21)18(22)20-15-4-6-16(7-5-15)25-17-3-2-10-19-13-17/h2-7,10,13-14H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIJSUGDOZRMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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